molecular formula C17H22ClNO2 B12762619 2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride CAS No. 87203-61-0

2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Cat. No.: B12762619
CAS No.: 87203-61-0
M. Wt: 307.8 g/mol
InChI Key: BHPCGMWLKVVZQI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a tolyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-methylbenzylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or tolyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and suitable solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Lacks the tolyl group, resulting in different chemical properties and biological activities.

    1-(4-Tolyl)ethylamine: Lacks the dimethoxyphenyl group, leading to variations in its reactivity and applications.

    3,4-Dimethoxyamphetamine: Contains a similar dimethoxyphenyl group but has an additional methyl group on the ethylamine backbone.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to the presence of both the dimethoxyphenyl and tolyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

CAS No.

87203-61-0

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C17H21NO2.ClH/c1-12-4-7-14(8-5-12)15(18)10-13-6-9-16(19-2)17(11-13)20-3;/h4-9,11,15H,10,18H2,1-3H3;1H

InChI Key

BHPCGMWLKVVZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N.Cl

Origin of Product

United States

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